2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid
Overview
Description
2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid is an organic compound characterized by the presence of a sulfanyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Propan-2-yl)thiophenol and 2-bromopropanoic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-(Propan-2-yl)thiophenol is reacted with 2-bromopropanoic acid in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.
Purification: The product is typically purified through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, potentially affecting processes like inflammation or microbial growth.
Comparison with Similar Compounds
2-{[4-(Methyl)phenyl]sulfanyl}propanoic acid: Similar structure but with a methyl group instead of a propan-2-yl group.
2-{[4-(Ethyl)phenyl]sulfanyl}propanoic acid: Contains an ethyl group instead of a propan-2-yl group.
Uniqueness: 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)sulfanylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHUBHCLAKHITI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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